molecular formula C12H15BrN6O2 B6438270 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethoxy-1,3,5-triazine CAS No. 2549032-48-4

2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethoxy-1,3,5-triazine

Cat. No.: B6438270
CAS No.: 2549032-48-4
M. Wt: 355.19 g/mol
InChI Key: TWXUQZYUCJJWDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethoxy-1,3,5-triazine is a heterocyclic molecule featuring a 1,3,5-triazine core substituted with two methoxy groups at positions 4 and 5. Attached to the triazine ring is an azetidine (four-membered nitrogen-containing ring) moiety, which is further functionalized with a 4-bromo-1H-pyrazol-1-ylmethyl group. This structural complexity confers unique physicochemical properties:

  • Triazine core: Electron-deficient and capable of hydrogen bonding and π-π interactions, common in agrochemicals and pharmaceuticals .
  • 4-Bromopyrazole: A halogenated aromatic group that may influence lipophilicity and bioactivity through halogen bonding .

The compound’s synthesis likely involves nucleophilic substitution on the triazine ring, followed by azetidine functionalization and pyrazole coupling, as inferred from analogous procedures in .

Properties

IUPAC Name

2-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-4,6-dimethoxy-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN6O2/c1-20-11-15-10(16-12(17-11)21-2)18-4-8(5-18)6-19-7-9(13)3-14-19/h3,7-8H,4-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXUQZYUCJJWDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CC(C2)CN3C=C(C=N3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally related molecules (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
2-{3-[(4-Bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethoxy-1,3,5-triazine (Target) 1,3,5-Triazine Azetidine, 4-bromopyrazole, dimethoxy ~414.2 Compact azetidine linker; high polarity from dimethoxy groups
2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-... (Compound A) Triazino-indole Bromophenyl, fused indole-triazine ~520.3 Extended π-system; potential intercalation properties
Ethyl 3-azido-1-(4-bromobenzyl)-1H-pyrazole-4-carboxylate (Compound B) Pyrazole Bromobenzyl, azide, ester ~349.2 Reactive azide group; ester enhances solubility

Key Comparisons

Core Structure and Electronic Effects: The target’s 1,3,5-triazine core is electron-deficient, favoring charge-transfer interactions, whereas Compound A’s triazino-indole system allows for extended conjugation and π-stacking . Compound B’s pyrazole core is less electron-deficient but supports diverse substitution patterns .

The 4-bromo substituent in the target’s pyrazole differs from Compound A’s bromophenyl group, which may alter halogen bonding efficiency and target selectivity .

Physicochemical Properties :

  • The target’s dimethoxy groups enhance solubility relative to Compound A ’s hydrophobic indole system.
  • Compound B ’s ester group improves aqueous solubility but introduces hydrolytic instability .

Biological Relevance :

  • While biological data for the target compound is unspecified, Compound A ’s fused indole-triazine system is associated with kinase inhibition, and Compound B ’s azide group enables click chemistry applications .

Research Findings and Implications

  • Structural Similarity Metrics : Graph-based comparisons (e.g., subgraph isomorphism) reveal moderate similarity between the target and Compound B (shared pyrazole and bromo motifs) but low similarity to Compound A due to divergent core structures . Tanimoto coefficients using MACCS fingerprints would likely reflect this trend .
  • Synthetic Accessibility : The target’s azetidine-triazine linkage poses synthetic challenges compared to Compound B ’s straightforward ester-azide assembly .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.